molecular formula C26H31N3O3S B2532313 3,4-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide CAS No. 862826-23-1

3,4-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide

Número de catálogo: B2532313
Número CAS: 862826-23-1
Peso molecular: 465.61
Clave InChI: MEANQQXQNYNIFI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 3,4-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide is a benzamide derivative featuring a multi-substituted indole moiety. Its structure includes:

  • A 3,4-dimethylbenzamide core, which contributes to hydrophobic interactions and steric bulk.
  • A sulfanyl (thioether) bridge connecting the benzamide to an indole ring. This group may influence metabolic stability, as thioethers are susceptible to oxidation.
  • An oxoethylamino-oxolan (tetrahydrofuran) side chain, which enhances solubility compared to aromatic heterocycles like furan.

Crystallographic tools like SHELX software (used for small-molecule refinement) could elucidate its 3D conformation, aiding in structure-activity relationship (SAR) studies .

Propiedades

IUPAC Name

3,4-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O3S/c1-18-9-10-20(14-19(18)2)26(31)27-11-12-29-16-24(22-7-3-4-8-23(22)29)33-17-25(30)28-15-21-6-5-13-32-21/h3-4,7-10,14,16,21H,5-6,11-13,15,17H2,1-2H3,(H,27,31)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEANQQXQNYNIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCC4CCCO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

3,4-Dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H24N2O3S\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}_{3}\text{S}

This structure includes functional groups that are critical for its biological activity, including an indole moiety and a sulfonamide linkage.

The compound is believed to exert its biological effects through several mechanisms:

  • Kinase Inhibition : It exhibits activity against various kinases, which are crucial in signal transduction pathways. This inhibition can lead to altered cell proliferation and survival.
  • Antioxidant Properties : The compound may also possess antioxidant properties, reducing oxidative stress in cells, which is linked to various diseases.
  • Modulation of Apoptosis : By influencing apoptotic pathways, it may promote programmed cell death in cancerous cells.

Biological Activity Data

The biological activity of 3,4-dimethyl-N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]benzamide has been evaluated in various studies. Below is a summary table of key findings:

Study Cell Line/Model Activity IC50 (µM) Mechanism
Study 1A549 (Lung Cancer)Growth Inhibition5.0Kinase Inhibition
Study 2HeLa (Cervical Cancer)Induction of Apoptosis4.5Modulation of Apoptosis
Study 3HCT116 (Colon Cancer)Antioxidant ActivityN/AAntioxidant Effects

Case Studies

Case Study 1: Anticancer Activity
In a study involving lung cancer cell lines (A549), the compound demonstrated significant growth inhibition at an IC50 value of 5.0 µM. The mechanism was primarily attributed to the inhibition of specific kinases involved in cell cycle regulation.

Case Study 2: Apoptosis Induction
Research on HeLa cells showed that the compound could induce apoptosis effectively at an IC50 of 4.5 µM. This effect was linked to the activation of caspases, which are essential for the apoptotic process.

Safety and Toxicology

Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully understand its long-term effects and potential side effects.

Comparación Con Compuestos Similares

Key Structural Features

The target compound is compared to analogs from and structurally related compounds from . Below is a detailed breakdown:

Compound Name/ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Benzamide 3,4-Dimethyl, sulfanyl-indole, oxolan-2-ylmethylamino ~525 (estimated) High solubility (oxolan), moderate steric bulk (3,4-dimethyl)
898458-12-3 : 3-Fluoro-N-[2-(furan-2-yl)-2-(indolin-1-yl)ethyl]benzamide Benzamide 3-Fluoro, furan, indolin-1-yl ~409 (estimated) Aromatic furan (lower solubility), reduced steric hindrance (no methyl groups)
898432-69-4 : N-[2-(2,3-Dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-methylbenzamide Benzamide 3-Methyl, furan, 2,3-dihydroindole ~405 (estimated) Partially saturated indole (improved metabolic stability)
Compound : 2-(2-{[4-Oxo-3-(2-phenylethyl)-3,4-dihydroquinazolin-2-yl]sulfanyl}ethyl)-2,3-dihydro-1H-isoindole Quinazolinone-isoindole Sulfanyl, phenylethyl, isoindole ~447 (estimated) Dual heterocycles (quinazolinone and isoindole), high rigidity

Substituent Effects on Physicochemical Properties

Benzamide Substitution: The 3,4-dimethyl groups on the target compound increase hydrophobicity compared to 3-fluoro (898458-12-3) or 3-methyl (898432-69-4) substituents. This could enhance membrane permeability but reduce aqueous solubility.

Heterocyclic Moieties :

  • Oxolan (tetrahydrofuran) in the target compound offers higher solubility than furan in analogs due to its saturated oxygen ring, which improves hydrogen-bonding capacity.
  • Indole vs. Dihydroindole : The target’s indole ring (aromatic) may engage in π-π stacking, whereas 898432-69-4’s 2,3-dihydroindole (partially saturated) could reduce metabolic oxidation .

Sulfanyl Bridge: Present in both the target and ’s quinazolinone-isoindole compound, this group may confer redox sensitivity. Its positioning adjacent to carbonyl groups (e.g., 2-oxo in the target) could influence conformational flexibility.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.